2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole
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Description
2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.11299857 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in mood regulation, sleep, appetite, and other physiological functions.
Mode of Action
Based on its structural similarity to 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, it can be inferred that it might interact with dopamine and serotonin receptors, thereby modulating the levels of these neurotransmitters in the brain .
Biochemical Pathways
If it indeed acts as a dopamine and serotonin antagonist, it would affect the dopaminergic and serotonergic pathways in the brain, which are involved in mood regulation, reward, sleep, and other physiological processes .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in the medicinal chemistry to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound might also have potential antimicrobial effects.
Action Environment
The compound’s structural similarity to other bioactive compounds suggests potential roles in modulating neurotransmitter activity and exhibiting antibacterial effects .
Properties
IUPAC Name |
(3-ethylsulfonylphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-30(26,27)16-7-4-6-15(14-16)20(25)23-10-12-24(13-11-23)21-22-19-17(28-2)8-5-9-18(19)29-21/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOIEFYSHVREPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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